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Compound of Interest

Compound Name: PSB 0788

Cat. No.: B610301

Get Quote

PSB-0777 represents a benchmark in the rational design of selective Adenosine Receptor (AR)

ligands. Developed primarily to target the A2A receptor subtype, it serves as a critical tool for

probing purinergic signaling in immunomodulation, neuroprotection, and vasodilation. Unlike

non-selective agonists (e.g., NECA), PSB-0777 was engineered to minimize off-target

activation of A1 (cardiodepression) and A3 receptors.

The SAR Rationale (Structure-Activity Relationship)
The discovery of PSB-0777 emerged from the systematic modification of the adenosine

scaffold. The core discovery logic rests on three structural pillars:

Ribose Moiety Integrity: Retention of the ribose ring is essential for agonist activity;

modifications here typically yield antagonists or partial agonists.

C2-Position Substitution: Introduction of bulky, lipophilic aromatic amines at the C2 position

of the purine ring dramatically enhances A2A selectivity over A1. The A2A receptor

possesses a "selectivity pocket" near the C2 region that accommodates these groups.

N6-Position Stability: Unlike A1-selective ligands (which favor N6-cycloalkyl groups), A2A

agonists often retain the primary amine or possess specific N6-modifications that do not

sterically clash with the receptor's exosite.
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Part 2: Chemical Synthesis Protocol
The synthesis of PSB-0777 utilizes a convergent nucleophilic aromatic substitution strategy.

This protocol is designed for high purity and reproducibility, essential for biological validation.

Synthetic Pathway Overview
Starting Material: Guanosine or commercially available 2-chloroadenosine.

Key Intermediate: 2-Chloroadenosine (if starting from Guanosine).

Final Coupling: SNAr reaction with a substituted aniline.

Step-by-Step Methodology
Step 1: Preparation of 2-Chloroadenosine (Precursor Synthesis) If 2-chloroadenosine is not

purchased, it is synthesized from Guanosine.

Acetylation: Guanosine is treated with acetic anhydride and pyridine to protect the ribose

hydroxyls.

Chlorination: The protected guanosine reacts with POCl3 in the presence of N,N-

dimethylaniline to yield 2-amino-6-chloropurine riboside.

Sandmeyer-Type Reaction: Diazotization followed by chloride substitution converts the C2-

amino group to a chloro group.

Deprotection: Ammonolysis removes the acetyl groups, yielding 2-chloroadenosine.

Step 2: Synthesis of PSB-0777 (SNAr Coupling) Target: Coupling 3-chlorophenethylamine (or

specific aniline analog) to the C2 position.

Reagents:

Substrate: 2-Chloroadenosine (1.0 eq)

Nucleophile: 3-Chlorophenylamine (3-5 eq)

Solvent: Absolute Ethanol or 1-Butanol (for higher reflux temp)
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Base: Triethylamine (TEA) or DIPEA (2.0 eq)

Protocol:

Dissolve 2-chloroadenosine in 1-Butanol in a pressure-sealed vial (to prevent solvent loss

at high temp).

Add the amine nucleophile and base.

Reaction: Heat to 110°C for 24–48 hours. Note: Microwave irradiation (150°C, 30 min) can

significantly accelerate this step.

Monitor via TLC (DCM:MeOH 9:1) for the disappearance of the starting material (Rf ~0.4).

Workup: Evaporate solvent under reduced pressure.

Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–10%

Methanol in Dichloromethane.

Crystallization: Recrystallize from MeOH/Water to obtain the pure product.

Step 3: Analytical Validation

1H NMR (DMSO-d6): Verify the presence of the ribose protons (anomeric proton ~5.9 ppm)

and the aromatic protons of the phenyl ring (6.8–7.5 ppm).

Mass Spectrometry (ESI): Confirm [M+H]+ peak corresponding to the molecular weight.

Purity: Must be >95% by HPLC for biological assays.

Part 3: Biological Validation & Signaling
To validate the synthesized PSB-0777, researchers must employ functional assays confirming

its agonistic potency and selectivity.

Pharmacological Profile (Representative Data)
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Parameter Assay Type Value (Approx) Significance

Ki (hA2A)
Radioligand Binding

([3H]CGS21680)
~5–20 nM High affinity binding

Ki (hA1)
Radioligand Binding

([3H]CCPA)
>1000 nM

High selectivity (>50-

fold)

EC50
cAMP Accumulation

(CHO cells)
~10–50 nM Functional potency

Emax cAMP Accumulation 100% Full agonist

Mechanism of Action: A2A Signaling Pathway
Upon binding PSB-0777, the A2A receptor undergoes a conformational change, coupling to the

Gs protein. This triggers the adenylyl cyclase cascade.
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Figure 1: The Gs-coupled signaling cascade activated by PSB-0777, leading to elevated cAMP

levels.

Part 4: Synthesis Workflow Visualization
The following diagram illustrates the critical path for the synthesis of 2-substituted adenosine

agonists like PSB-0777.
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Figure 2: Synthetic route from Guanosine to PSB-0777 via the key 2-chloroadenosine

intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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